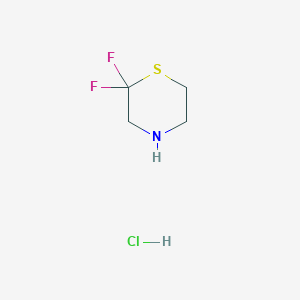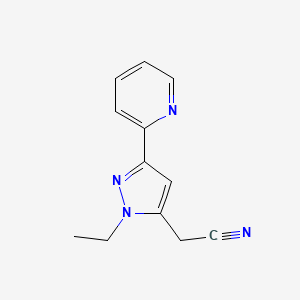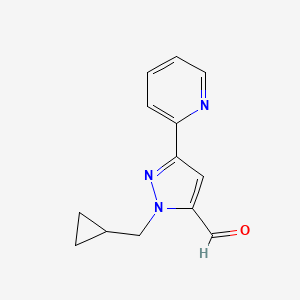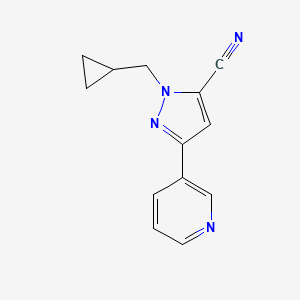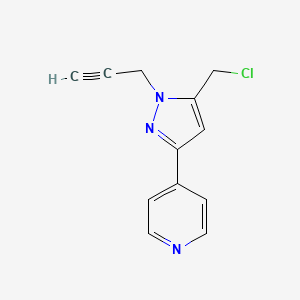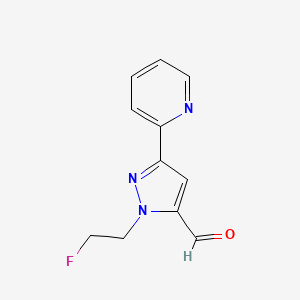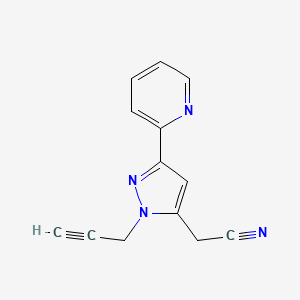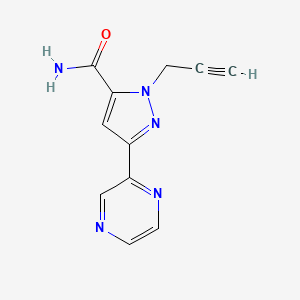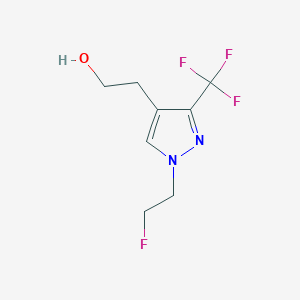
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol
Vue d'ensemble
Description
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol, or 2F-3F-Pyrazol-4-ol, is a synthetic compound with a wide range of scientific applications. It is a versatile molecule with a number of properties that make it useful in the laboratory and in industrial processes. It has been used in a variety of research fields, including biochemistry, pharmaceuticals, and medical research.
Applications De Recherche Scientifique
Environmentally Benign Synthesis and Antimicrobial Activity
Compounds with structural similarities to the specified chemical have been synthesized using environmentally benign methods, such as ultrasonication and microwave techniques. These compounds, including fluorinated pyrazolone derivatives, have demonstrated significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (Shelke et al., 2007).
Synthesis and pKa Determination of Trifluoromethylazoles
Research has been conducted on the synthesis of trifluoromethylazole compounds, including methods to determine the pKa values of acidic and basic trifluoromethyl heterocycles. These findings are crucial for understanding the compounds' behavior in biological media, potentially aiding in the design of pH sensors for biological applications (Jones et al., 1996).
Structural Characterization of Pyrazolines
Several pyrazole compounds have been synthesized and structurally characterized, providing insights into their potential applications in materials science and drug design. X-ray crystal structure determination has helped understand the spatial arrangement of molecules, which is essential for designing compounds with specific properties (Loh et al., 2013).
Antioxidant and Antimicrobial Activity of Novel Pyrazolines
Novel pyrazoline compounds have been synthesized and tested for their antioxidant and antimicrobial activities. These compounds, especially those substituted with trifluoromethyl groups, have shown promising results against various pathogens, indicating their potential in developing new antimicrobial and antioxidant agents (Bonacorso et al., 2015).
Fluorinated Nucleosides and Pyrazolo Derivatives
Research into fluorinated pyrazolo derivatives, including nucleosides, has shown the potential for these compounds in medicinal chemistry, particularly as mimetics of biological molecules. Such compounds could play a role in designing new drugs by mimicking the transition states of enzymatic reactions (Iaroshenko et al., 2009).
Propriétés
IUPAC Name |
2-[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F4N2O/c9-2-3-14-5-6(1-4-15)7(13-14)8(10,11)12/h5,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHZAVPOAWTQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



